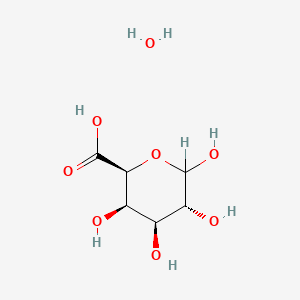

D-(+)-Galacturonic acid monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-(+)-Galacturonic acid monohydrate: is a sugar acid derived from D-galactose. It is an oxidized form of D-galactose and is a key component of pectin, existing as the polymer polygalacturonic acid . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic acid monohydrate is typically synthesized through the hydrolysis of pectin using pectinase enzymes. The hydrolysis process breaks down the pectin into its constituent monosaccharides, including D-galacturonic acid. The resulting product is then extracted and purified to obtain D-galacturonic acid monohydrate .

Industrial Production Methods: In industrial settings, the production of D-galacturonic acid monohydrate involves the controlled hydrolysis of pectin under specific reaction conditions to ensure high yield and purity. The process includes steps such as enzymatic hydrolysis, extraction, and purification .

Analyse Des Réactions Chimiques

Types of Reactions: D-(+)-Galacturonic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: D-Galacturonic acid can be oxidized to form galactaric acid (mucic acid) using strong oxidizing agents such as nitric acid.

Reduction: Reduction of D-galacturonic acid can yield D-galactose using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups of D-galacturonic acid, leading to the formation of esters and ethers.

Major Products Formed:

Oxidation: Galactaric acid (mucic acid)

Reduction: D-Galactose

Substitution: Various esters and ethers depending on the substituents used.

Applications De Recherche Scientifique

Biochemical Applications

-

Synthesis of Amino Acids and Peptides :

D-(+)-Galacturonic acid monohydrate is utilized in synthesizing N-(D-galacturonoyl) amino acids and dipeptides, which are essential for various biochemical processes . -

Fermentation Processes :

Recent studies have shown that engineered strains of Saccharomyces cerevisiae can metabolize D-galacturonic acid for the fermentation of pectin-rich substrates to produce ethanol. This development is crucial for biofuel production . -

Production of Mucic Acid :

Marine fungi, specifically Trichoderma strains, have been genetically modified to convert D-galacturonic acid into mucic acid efficiently. This process demonstrates the potential of using D-galacturonic acid as a substrate for valuable chemical production .

Pharmaceutical Applications

-

Intestinal Health :

Research indicates that D-galacturonic acid can ameliorate intestinal mucosal permeability and inflammation in models of functional dyspepsia. It appears to modulate immune activity and improve gut health by downregulating inflammatory pathways . -

Antioxidant Properties :

Studies have shown that polysaccharides containing D-galacturonic acid exhibit antioxidant properties, making them potential candidates for therapeutic applications in combating oxidative stress-related diseases .

Food Industry Applications

-

Food Additive :

D-(+)-Galacturonic acid is used as a food additive due to its gelling properties, which are beneficial in the formulation of various food products . -

Pectin Source :

As a component of pectin, D-galacturonic acid plays a vital role in the texture and stability of fruit-based products, jams, and jellies. Its ability to form gels makes it an essential ingredient in the food industry .

Case Study 1: Mucic Acid Production

In a study involving engineered Trichoderma strains, researchers demonstrated that these fungi could produce up to 25 g/L of mucic acid from D-galacturonic acid using lactose as a co-substrate. This yield surpasses previous reports and highlights the efficiency of utilizing agricultural waste rich in pectin for industrial applications .

Case Study 2: Gut Health Improvement

A study on rats with induced functional dyspepsia showed that administration of D-galacturonic acid significantly improved intestinal permeability and reduced inflammation markers. The research concluded that D-galacturonic acid could serve as a therapeutic agent for gastrointestinal disorders .

Mécanisme D'action

D-(+)-Galacturonic acid monohydrate exerts its effects through its interaction with various molecular targets and pathways. It is involved in the biosynthesis of pectin, where it forms the backbone of the polygalacturonic acid chain. The compound’s carboxylic acid group at C6 and aldehyde group at C1 play crucial roles in its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

D-Glucuronic acid: Another uronic acid derived from glucose, used in detoxification processes in the liver.

L-Rhamnose: A naturally occurring deoxy sugar, often found in plant glycosides.

D-Mannuronic acid: A uronic acid derived from mannose, commonly found in alginates.

Uniqueness: D-(+)-Galacturonic acid monohydrate is unique due to its role as a primary component of pectin, which is essential for plant cell wall structure and integrity. Its ability to form gels and its involvement in various biochemical pathways make it distinct from other similar compounds .

Propriétés

Formule moléculaire |

C6H12O8 |

|---|---|

Poids moléculaire |

212.15 g/mol |

Nom IUPAC |

(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1 |

Clé InChI |

BGHPCEJXDOGRGW-KSSASCOMSA-N |

SMILES isomérique |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.O |

SMILES canonique |

C1(C(C(OC(C1O)O)C(=O)O)O)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.